Pefloxacin mesylate
Overview
Description
Pefloxacin mesylate is a broad-spectrum, third-generation quinolone antibacterial agent . It is active against both Gram-positive and Gram-negative bacteria . It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV , which are enzymes necessary to separate replicated DNA, thereby inhibiting cell division .
Synthesis Analysis
Pefloxacin mesylate can be synthesized by preparing copper (II) complexes based on the pefloxacin drug . The resulting data suggested the formation of one octahedral binary and two distorted square pyramidal ternary complexes .
Molecular Structure Analysis
The molecular formula of Pefloxacin mesylate is C17H20FN3O3.CH4O3S . Its molecular weight is 429.46 . The structure of Pefloxacin can be found in various databases .
Chemical Reactions Analysis
Pefloxacin mesylate can undergo oxidation reactions . It can also form ternary complexes with DNA and bacterial enzymes, cleave the bacterial DNA, and encumber bacterial replication .
Physical And Chemical Properties Analysis
Pefloxacin mesylate has an average molecular weight of 333.3574 and a monoisotopic molecular weight of 333.148869726 . Its chemical formula is C17H20FN3O3 .
Scientific Research Applications
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Binding Interactions with Proteins
- Field : Biochemistry
- Application : Pefloxacin mesylate has been studied for its binding interactions with bovine lactoferrin and human serum albumin .
- Methods : The binding was studied in dilute aqueous solution using fluorescence spectra and absorbance spectra. The binding constant and the binding sites were obtained by fluorescence quenching method .
- Results : The studies found that pefloxacin mesylate does bind to these proteins, and the effects of pefloxacin mesylate on the conformations of bovine lactoferrin and human serum albumin were also analyzed .
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Metal-Based Complexes
- Field : Chemistry
- Application : Pefloxacin mesylate has been used in the preparation of metal-based complexes with Mg (II), Ca (II), Zn (II), and Fe (III) metal ions .
- Methods : These complexes were prepared at 60–70 °C in a neutral medium using a 5% NH3 solution at pH 7–8 with a 1:1 ratio .
- Results : The complexes were characterized and screened in vitro against different gram-positive and gram-negative bacterial and fungal species. The antimicrobial profile of the Fe (III)-F1 complex indicated that it had remarkable inhibitory activity against all the tested bacterial and fungal species .
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Treatment of Typhoid Fever
- Field : Medicine
- Application : Pefloxacin mesylate has been used in the treatment of typhoid fever .
- Methods : In a prospective, randomized trial, patients with bacteriologically documented typhoid fever received either 400 mg pefloxacin b.i.d. or 160/800 mg cotrimoxazole b.i.d. for 14 days .
- Results : All patients were cured without experiencing a relapse or becoming a salmonella carrier. Apyrexia and resolution of digestive and neurological symptoms were obtained in a significantly shorter time with pefloxacin than with cotrimoxazole .
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Novel derivatives of pefloxacin hydrazone have been synthesized and evaluated for their antibacterial activity .
- Methods : The derivatives were synthesized via condensation of various aldehydes and pefloxacin acid hydrazide using conventional as well as solvent-free microwave irradiation methods .
- Results : The compounds exhibited promising broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, moderate antimycobacterial activity against Mycobacterium smegmatis, and moderate antifungal activity against Aspergillus clavatus and Candida albicans .
-
Anticancer Properties
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DNA Gyrase Inhibitor
- Field : Biochemistry
- Application : Pefloxacin derivatives have been studied for their potential as DNA gyrase inhibitors .
- Methods : A molecular docking study was performed to explore the binding mode of the compounds and understand the key active site residues with Staphylococcus aureus DNA gyrase .
- Results : The results of the docking studies were quite promising and manifested strong non-bonded interactions with DNA Gyrase .
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Biosensor Technology
- Field : Applied Mathematics and Nonlinear Sciences
- Application : Pefloxacin mesylate has been used in biosensor technology, focusing on its application in drug detection through advanced quantitative analysis methods .
- Methods : A rapid quantitative calibration model was developed using azure A, B, and C—metabolites of pefloxacin mesylate and methylene blue— demonstrated through surface-enhanced Raman spectroscopy .
- Results : The findings highlight the superior accuracy of partial least squares (PLS) and probabilistic principal component analysis (PPCA) in predicting drug concentrations, with pefloxacin mesylate detection deviations maintained between 0.24%-0.98% and 0.35%-1.02%, respectively .
-
Synthesis of Novel Derivatives
- Field : Medicinal Chemistry
- Application : Novel derivatives of pefloxacin hydrazone have been synthesized .
- Methods : The derivatives were synthesized via condensation of various aldehydes and pefloxacin acid hydrazide using conventional as well as solvent-free microwave irradiation methods .
- Results : The synthesized compounds were evaluated for their biological activity .
-
Binding Interactions with Proteins
- Field : Biochemistry
- Application : Pefloxacin mesylate has been studied for its binding interactions with bovine lactoferrin and human serum albumin .
- Methods : The binding was studied in dilute aqueous solution using fluorescence spectra and absorbance spectra. The binding constant K and the binding sites n were obtained by fluorescence quenching method .
- Results : The studies found that pefloxacin mesylate does bind to these proteins, and the effects of pefloxacin mesylate on the conformations of bovine lactoferrin and human serum albumin were also analyzed .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pefloxacin mesylate | |
CAS RN |
70458-95-6, 208265-92-3 | |
Record name | Pefloxacin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pefloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 208265-92-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.